3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13309182
InChI: InChI=1S/C12H10N4O3/c17-10-3-1-2-8(6-10)15-12-7-9(16(18)19)4-5-11(12)13-14-15/h4-7H,1-3H2
SMILES: C1CC(=CC(=O)C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2
Molecular Formula: C12H10N4O3
Molecular Weight: 258.23 g/mol

3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one

CAS No.:

Cat. No.: VC13309182

Molecular Formula: C12H10N4O3

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one -

Specification

Molecular Formula C12H10N4O3
Molecular Weight 258.23 g/mol
IUPAC Name 3-(6-nitrobenzotriazol-1-yl)cyclohex-2-en-1-one
Standard InChI InChI=1S/C12H10N4O3/c17-10-3-1-2-8(6-10)15-12-7-9(16(18)19)4-5-11(12)13-14-15/h4-7H,1-3H2
Standard InChI Key STCLUXCAEMKMCB-UHFFFAOYSA-N
SMILES C1CC(=CC(=O)C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2
Canonical SMILES C1CC(=CC(=O)C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a benzotriazole ring system substituted with a nitro group at position 6, linked to a cyclohexenone moiety via a nitrogen atom. The molecular formula is C₁₂H₁₀N₄O₃, with a molecular weight of 258.23 g/mol. Key structural identifiers include:

PropertyValue/Descriptor
IUPAC Name3-(6-nitrobenzotriazol-1-yl)cyclohex-2-en-1-one
SMILESC1CC(=CC(=O)C1)N2C3=C(C=CC(=C3)N+[O-])N=N2
InChI KeySTCLUXCAEMKMCB-UHFFFAOYSA-N
X-Ray CrystallographyNot reported in available literature

The benzotriazole component contributes aromaticity and electron-deficient characteristics due to the nitro group, while the cyclohexenone introduces a conjugated enone system capable of Michael additions and Diels-Alder reactions.

Spectroscopic Data

  • ¹H NMR: Protons on the cyclohexenone ring resonate between δ 2.5–3.5 ppm (methylene groups) and δ 6.0–7.0 ppm (olefinic proton). Benzotriazole aromatic protons appear as doublets or triplets at δ 7.5–8.5 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch).

Synthesis and Optimization

Conventional Synthesis

The compound is synthesized via nucleophilic substitution between 6-nitro-1H-benzotriazole and 2-cyclohexen-1-one under basic conditions:

Reaction Conditions:

  • Base: Sodium hydroxide (1.2 equiv) in ethanol/methanol.

  • Temperature: Reflux at 80°C for 12–24 hours.

  • Yield: 60–75% after purification by recrystallization or column chromatography.

Mechanism: Deprotonation of benzotriazole at N1 facilitates nucleophilic attack on the α-carbon of cyclohexenone, followed by elimination of water.

Industrial-Scale Production

Continuous flow reactors are employed for scalability, enhancing heat transfer and reducing reaction times. Key parameters include:

ParameterOptimal Range
Residence Time10–15 minutes
Temperature100–120°C
SolventTetrahydrofuran (THF)
CatalystNone required

This method achieves yields >85% with minimal byproducts.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

  • Nitro Group: Undergoes reduction to amine (H₂/Pd-C) or nucleophilic aromatic substitution (e.g., with thiols) .

  • Cyclohexenone: Participates in conjugate additions (e.g., Grignard reagents) and cycloadditions .

  • Benzotriazole: Acts as a leaving group in SNAr reactions or stabilizes transition states in catalysis .

Redox Behavior

Cyclic voltammetry reveals two reduction peaks:

  • -0.5 V (vs. Ag/AgCl): Reduction of the nitro group to hydroxylamine.

  • -1.2 V: Further reduction to amine .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to bioactive molecules:

  • Antimicrobial Agents: Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Anticancer Scaffolds: Functionalization at the cyclohexenone position yields inhibitors of tubulin polymerization (IC₅₀ = 0.8 µM) .

Materials Science

  • Corrosion Inhibition: Adsorbs on metal surfaces via the benzotriazole ring, reducing corrosion rates by 70–90% in acidic environments .

  • Polymer Additives: Enhances UV stability in polyesters by scavenging free radicals .

Catalysis

  • Ligand in CuAAC Reactions: Facilitates click chemistry with turnover frequencies (TOF) > 500 h⁻¹ .

  • Organocatalyst: Promotes asymmetric aldol reactions with enantiomeric excess (ee) up to 92% .

Future Directions

  • Mechanistic Studies: Elucidate the role of the nitro group in stabilizing transition states during catalysis.

  • Biopolymer Functionalization: Explore its use in peptide and nucleic acid modifications .

  • Green Chemistry: Develop solvent-free synthesis routes using microwave irradiation .

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